3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with hydroxyphenyl, phenylethyl, and propoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and appropriate aldehydes or ketones. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrazolone ring or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolone core may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-3-PHENYLPROPANOHYDRAZIDE
- 3-HYDROXY-N’-PHENYLPROPANOHYDRAZIDE
- 3-HYDROXY-N-METHYL-3-PHENYLPROPANAMIDE
Uniqueness
Compared to similar compounds, 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups and its pyrazolone core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O3/c1-2-18-34-21-14-12-20(13-15-21)27-24-25(22-10-6-7-11-23(22)32)29-30-26(24)28(33)31(27)17-16-19-8-4-3-5-9-19/h3-15,27,32H,2,16-18H2,1H3,(H,29,30) |
InChI Key |
NARYIKQFNPXKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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